5-Amino-2-(3-aminophenyl)chromen-4-one
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Overview
Description
5-Amino-2-(3-aminophenyl)chromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzopyran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-aminophenyl)chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-aminophenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
Scientific Research Applications
5-Amino-2-(3-aminophenyl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism by which 5-Amino-2-(3-aminophenyl)chromen-4-one exerts its effects involves interaction with specific molecular targets. In the context of its anticancer activity, it may induce apoptosis by interacting with cellular pathways that regulate cell death . The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(4-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(3-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
Uniqueness
5-Amino-2-(3-aminophenyl)chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability .
Properties
CAS No. |
130599-49-4 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
InChI Key |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
Origin of Product |
United States |
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